molecular formula C5H7O4- B1265096 (S)-4-hydroxy-2-oxopentanoate

(S)-4-hydroxy-2-oxopentanoate

Cat. No. B1265096
M. Wt: 131.11 g/mol
InChI Key: HFKQINMYQUXOCH-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-hydroxy-2-oxopentanoate is an optically active form of 4-hydroxy-2-oxopentanoate having 4S-configuration. It is a conjugate base of a (S)-4-hydroxy-2-oxopentanoic acid.

Scientific Research Applications

Enzymatic Activity and Catabolism

(S)-4-hydroxy-2-oxopentanoate plays a role in the enzymatic processes involved in the degradation of aromatic compounds. In Pseudomonas putida, enzymes like vinylpyruvate hydratase specifically hydrate 2-oxopent-4-enoate to produce this compound, indicating a stereospecific enzymatic activity crucial for the catabolism of certain aromatic compounds (Collinsworth, Chapman, & Dagley, 1973).

Metabolism in Pancreatic Islets

This compound has been studied in the context of its metabolism in rat pancreatic islets. It appears to be involved in various metabolic activities such as respiration, ketone-body formation, and biosynthetic activity, highlighting its potential significance in metabolic processes (Hutton, Sener, & Malaisse, 1979).

Structural and Chemical Analysis

Levulinic acid, another name for 4-oxopentanoic acid, has been analyzed for its molecular structure and interactions. Studies reveal how its molecules interact via hydrogen bonds, forming specific structural chains. This provides valuable insights into its chemical properties and potential applications in various scientific fields (Hachuła et al., 2013).

Enzymatic Determination Methods

Methods have been developed for the enzymatic determination of 4-methyl-2-oxopentanoate in plasma. These methods are crucial for understanding and measuring the concentration of this compound in biological systems, which has implications for metabolic studies and disease diagnosis (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).

Stereoselective Enzymatic Reactions

Research into the enzyme BphI, which catalyzes the formation of 4-hydroxy-2-oxoacids, has shown that specific enzyme modifications can change the stereoselectivity of the reaction, producing different stereoisomers of 4-hydroxy-2-oxopentanoate. This has significant implications for the synthesis of chiral compounds in organic chemistry (Baker & Seah, 2012).

properties

Molecular Formula

C5H7O4-

Molecular Weight

131.11 g/mol

IUPAC Name

(4S)-4-hydroxy-2-oxopentanoate

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1/t3-/m0/s1

InChI Key

HFKQINMYQUXOCH-VKHMYHEASA-M

Isomeric SMILES

C[C@@H](CC(=O)C(=O)[O-])O

Canonical SMILES

CC(CC(=O)C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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